Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both pyridine and thiazole rings. It is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methyl-2-pyridin-3-ylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or amines in polar aprotic solvents such as dimethylformamide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides, amines, or other substituted derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use as an enzyme inhibitor or receptor ligand.
Comparison with Similar Compounds
Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate: This compound has a similar structure but with a different position of the pyridine ring, which can lead to different chemical and biological properties.
Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate: Another isomer with the pyridine ring in a different position, affecting its reactivity and interactions.
Uniqueness: The unique combination of the pyridine and thiazole rings in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJYSPUXYJWHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347210 | |
Record name | Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39091-00-4 | |
Record name | Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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